(1r,2r)-2-Amino-1,2-diphenylethanol
Overview
Description
(1r,2r)-2-Amino-1,2-diphenylethanol is a chiral amino alcohol with significant importance in various fields of chemistry and pharmaceutical sciences. This compound is characterized by the presence of two phenyl groups attached to an ethanol backbone, with an amino group at the second carbon. The chiral centers at the first and second carbons give rise to its enantiomeric forms, with the (1r,2r) configuration being one of the most studied due to its unique properties and applications.
Mechanism of Action
Target of Action
Structurally similar compounds have been shown to interact with various protein targets
Mode of Action
The exact mode of action of (1r,2r)-2-Amino-1,2-diphenylethanol is currently unknown due to the lack of specific studies on this compound. It is plausible that it interacts with its targets in a manner similar to other structurally related compounds, potentially altering their function and leading to downstream effects .
Biochemical Pathways
Similar compounds have been shown to affect various pathways, including those involved in cell cycle regulation
Pharmacokinetics
Studies on similar compounds suggest that they can be rapidly absorbed and distributed throughout the body, metabolized by various enzymes, and excreted via the kidneys . The bioavailability of this compound would depend on these factors.
Result of Action
Similar compounds have been shown to induce cell death and affect cell growth
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect its stability and activity. Specific studies on the influence of environmental factors on this compound are lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1r,2r)-2-Amino-1,2-diphenylethanol typically involves the reduction of the corresponding ketone or the amino alcohol precursor. One common method is the asymmetric reduction of 2-amino-1,2-diphenylethanone using chiral catalysts or reagents to achieve high enantiomeric purity. For instance, the use of chiral ruthenium-based catalysts has been reported to yield high enantiomeric excess .
Industrial Production Methods: Industrial production of this compound often employs biocatalytic processes due to their efficiency and selectivity. Enzymatic reduction using transaminases and alcohol dehydrogenases has been developed to produce this compound with high optical purity and yield .
Chemical Reactions Analysis
Types of Reactions: (1r,2r)-2-Amino-1,2-diphenylethanol undergoes various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to the corresponding ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: Reduction reactions can convert the compound into different alcohols or amines, depending on the reagents used.
Substitution: The amino group can participate in substitution reactions, forming amides, carbamates, or other derivatives.
Common Reagents and Conditions:
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Acyl chlorides, isocyanates.
Major Products: The major products formed from these reactions include ketones, aldehydes, secondary alcohols, and various substituted derivatives .
Scientific Research Applications
(1r,2r)-2-Amino-1,2-diphenylethanol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in chiral catalysis.
Biology: Serves as a precursor for the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Investigated for its potential therapeutic effects and as an intermediate in drug synthesis.
Comparison with Similar Compounds
- (1s,2s)-2-Amino-1,2-diphenylethanol
- 1,2-Diphenylethanol
- 2-Amino-1-phenylethanol
Comparison: Compared to its (1s,2s) enantiomer, (1r,2r)-2-Amino-1,2-diphenylethanol exhibits different stereochemical properties, leading to variations in reactivity and biological activity. The presence of two phenyl groups distinguishes it from simpler analogs like 2-amino-1-phenylethanol, providing enhanced stability and unique interaction capabilities with molecular targets .
Properties
IUPAC Name |
(1R,2R)-2-amino-1,2-diphenylethanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14,16H,15H2/t13-,14-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJJWYZZKKKSEV-ZIAGYGMSSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601282869 | |
Record name | (αR,βR)-β-Amino-α-phenylbenzeneethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601282869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88082-66-0 | |
Record name | (αR,βR)-β-Amino-α-phenylbenzeneethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88082-66-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (αR,βR)-β-Amino-α-phenylbenzeneethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601282869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R,R)-(+)-2-Amino-1,2-diphenylethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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